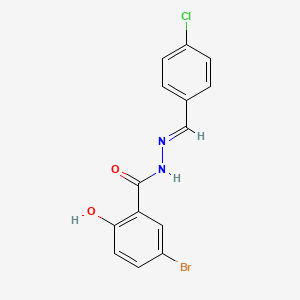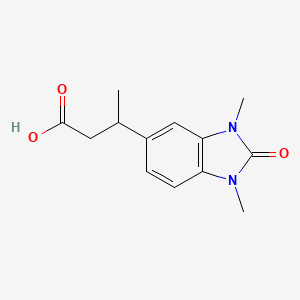
(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with hydroxy, methyl, and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines.
Introduction of Substituents: The hydroxy, methyl, and diphenyl groups are introduced through various substitution reactions. For instance, the hydroxy group can be introduced via hydroxylation reactions, while the methyl and diphenyl groups can be introduced through alkylation and arylation reactions, respectively.
Imine Formation: The final step involves the formation of the imine group through a condensation reaction between the piperidine derivative and an appropriate amine or hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction efficiency and selectivity.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the piperidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles like amines and alcohols are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-hydroxy-3-methyl-2,6-diphenylpiperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Inhibition of Protein Synthesis: By interacting with ribosomal subunits or translation factors.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through activation of apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxy-3-methyl-2,6-diphenylpiperidine: Lacks the imine group but shares similar structural features.
N-hydroxy-3-methyl-2,6-diphenylpyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
N-hydroxy-3-methyl-2,6-diphenylpiperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
(4E)-N-hydroxy-3-methyl-2,6-diphenylpiperidin-4-imine is unique due to the presence of the imine group in the piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
66110-27-8 |
|---|---|
Fórmula molecular |
C18H20N2O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
N-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H20N2O/c1-13-16(20-21)12-17(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,17-19,21H,12H2,1H3 |
Clave InChI |
MKDXFVQSWSAIDD-UHFFFAOYSA-N |
SMILES isomérico |
CC\1C(NC(C/C1=N\O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CC1C(NC(CC1=NO)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1C(NC(CC1=NO)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-phenylacetamide](/img/structure/B3857173.png)



![2-fluoro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide](/img/structure/B3857200.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]methanesulfonamide](/img/structure/B3857213.png)
![3-{N'-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)PROPANAMIDE](/img/structure/B3857221.png)
![4-[2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethyl]morpholine](/img/structure/B3857233.png)
![N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylphenoxy)acetamide](/img/structure/B3857239.png)
![1-Hydroxy-2-(2-phenylethyliminomethyl)pyrrolo[1,2-a]indol-4-one](/img/structure/B3857247.png)

![diethyl {5-[(3-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B3857266.png)
![2-(2-nitrophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B3857271.png)
![2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine](/img/structure/B3857273.png)
